4-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel 1,2,4-oxadiazole derivative containing a 1,3,4-thiadiazole amide moiety. [] This compound belongs to a class of heterocyclic compounds that have shown promising biological activities, particularly as potential nematicides. []
4-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with significant interest in scientific research due to its potential therapeutic applications. The compound's molecular formula is , and it has a molecular weight of 398.5 g/mol. It is classified as a thiadiazole derivative, which is known for various biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions:
The molecular structure of 4-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be represented as follows:
InChI=1S/C19H18N4O2S2/c1-12-3-7-14(8-4-12)17(25)21-18-22-23-19(27-18)26-11-16(24)20-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)This structure highlights the presence of multiple functional groups that contribute to its biological activity .
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide primarily involves its interaction with specific biological targets:
The physical and chemical properties of 4-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide are summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.5 g/mol |
| Purity | Typically ≥ 95% |
| Solubility | Not specified |
| Melting Point | Not specified |
These properties indicate that the compound is a solid at room temperature and may require specific conditions for solubility in various solvents .
4-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5